

# Derazantinib intensified dose regimen 400mg daily

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## Compound Focus: Derazantinib

CAS No.: 1234356-69-4

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## Drug Profile & Clinical Data

**Derazantinib** is an orally bioavailable, ATP-competitive, small-molecule, multi-kinase inhibitor. Its primary activity is against **FGFR1, FGFR2, and FGFR3**, but it also inhibits other kinases like **RET, DDR2, PDGFR $\beta$ , and CSF1R** [1] [2].

The table below summarizes key biochemical and clinical data:

Aspect	Details
Primary Target (IC <sub>50</sub> )	FGFR2 (1.8 nM), FGFR1/3 (4.5 nM) [1]
Other Kinase Targets (IC <sub>50</sub> )	RET (3 nM), DDR2 (3.6 nM), PDGFR $\beta$ (4.1 nM) [1]
Established Dose (iCCA)	300 mg, once daily [3] [4]
Intensified Dose (Investigational)	400 mg, once daily (in urothelial cancer studies) [4]
Efficacy at 300mg (iCCA)	ORR: 21.4%, DCR: 74.8%, Median PFS: 7.8 months [4]

Aspect	Details
Common Adverse Events (All Grades)	Hyperphosphatemia (75.9%), Asthenia/Fatigue (69.0%), Eye Toxicity (41.4%) [3]

The intensified **400 mg daily dose** is being evaluated in the **FIDES-02 trial (NCT04045613)** for patients with metastatic urothelial cancer [4]. Based on interim efficacy data, the 300 mg dose in FGFR inhibitor-naïve urothelial cancer did not meet expansion criteria, prompting investigation of the 400 mg dose to potentially achieve greater clinical benefit [4].

## Experimental Protocols

For researchers, here are standardized protocols for key experiments involving **derazantinib**, based on preclinical studies [1].

### Protocol 1: Enzyme Assay for FGFR Inhibition

- **Objective:** To determine the inhibitory activity ( $IC_{50}$ ) of **derazantinib** against recombinant FGFR1 or FGFR2 kinase.
- **Materials:** Recombinant FGFR1/FGFR2 protein, ATP, biotinylated PYK2 peptide substrate, assay buffer (50 mM Tris pH 8.0, 0.02 mg/mL BSA, 10 mM  $MgCl_2$ , 1 mM EGTA, 10% glycerol, 0.1 mM  $Na_3PO_4$ , 1 mM DTT), detection beads, **derazantinib** titrated in DMSO.
- **Procedure:**
  - Pre-incubate **derazantinib** (or vehicle) with the enzyme in a reaction plate for 30 minutes.
  - Initiate the reaction by adding ATP and substrate (final volume 25  $\mu$ L).
  - Incubate at room temperature for 60 minutes.
  - Stop the reaction with a stop/detection mixture containing EDTA and AlphaScreen beads.
  - Incubate in the dark for 60 minutes and read the plates using a suitable plate reader.
- **Data Analysis:**  $IC_{50}$  values are calculated from the dose-response data. For tight-binding inhibitors where the enzyme concentration exceeds the  $IC_{50}$ , convert  $IC_{50}$  to  $K_i$  values [1].

### Protocol 2: Cell Proliferation and Viability Assay

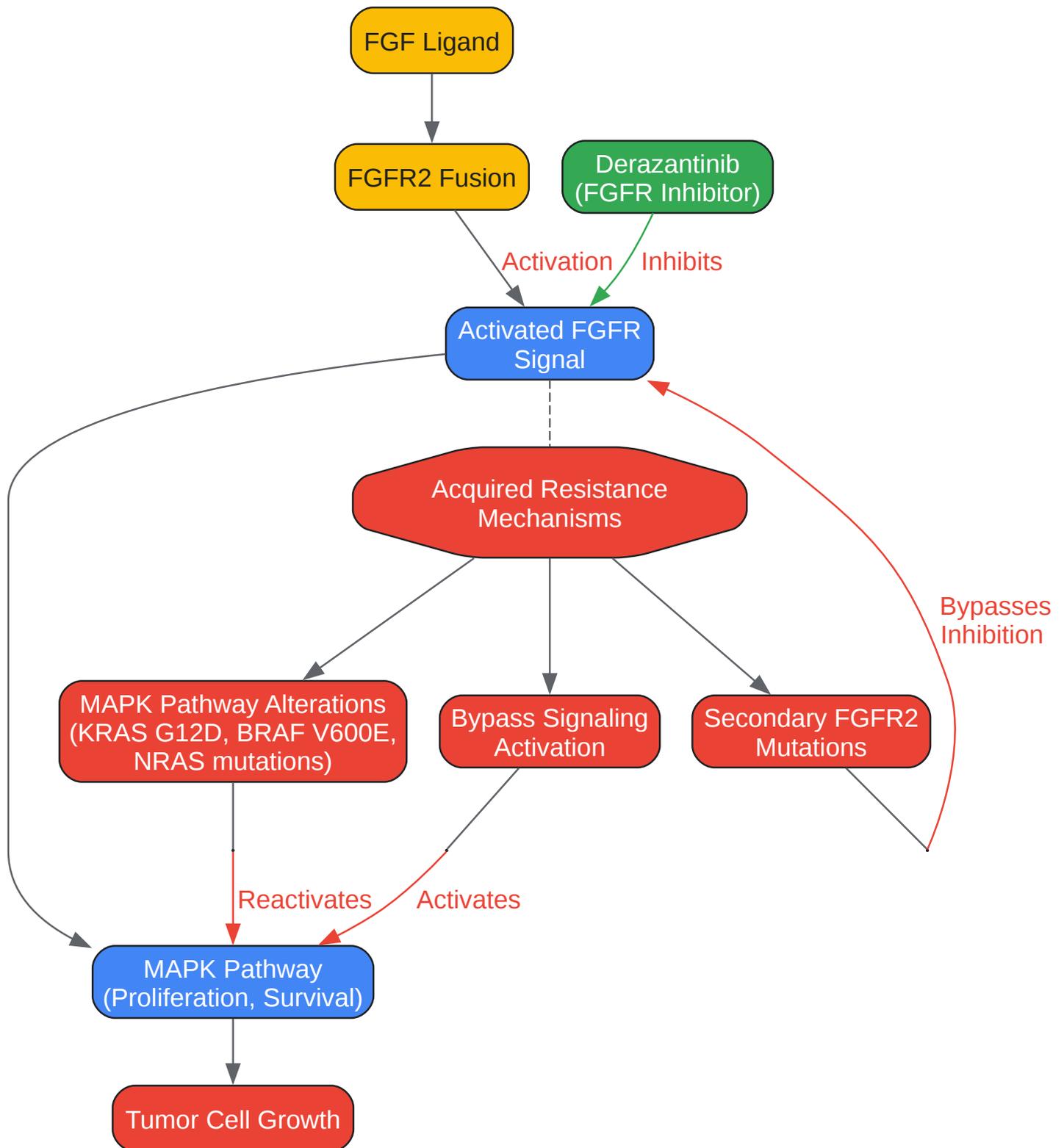
- **Objective:** To assess the anti-proliferative effect of **derazantinib** on FGFR-dysregulated cell lines.

- **Materials:** FGFR-addicted cell lines (e.g., SNU-16, NCI-H716), cell culture media, **derazantinib**, 96-well plates, trichloroacetic acid (TCA), sulforhodamine B (SRB) dye.
- **Procedure:**
  - Plate cells in 96-well plates and allow to adhere for 24 hours.
  - Treat with **derazantinib** at various concentrations (e.g., 0.1  $\mu$ M, 1  $\mu$ M) for 72 hours.
  - Fix cells with 50% TCA at 4°C for 1 hour.
  - Stain with 0.4% SRB for 1 hour.
  - Wash, air dry, and solubilize the protein-bound dye with 10 mM Tris base.
  - Measure absorbance at 490 nm.
- **Data Analysis:** Calculate the percentage of cell growth inhibition and determine the IC<sub>50</sub> value using non-linear regression analysis of the dose-response curve [1].

## Resistance Mechanisms and Signaling Pathways

A primary challenge with FGFR inhibitors like **derazantinib** is acquired resistance. Research indicates that resistance can arise through convergent genomic evolution in the **MAPK signaling pathway** [5].

The following diagram illustrates the FGFR signaling pathway and documented resistance mechanisms to **derazantinib**, which is crucial for developing combination therapies.



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## Technical Support & Troubleshooting

Based on clinical and preclinical data, here are answers to potential technical and research questions.

- **Q: What is the rationale for exploring a 400 mg daily dose of derazantinib?**
  - **A:** The 400 mg dose is being evaluated in urothelial cancer to overcome potential insufficient target inhibition at 300 mg, aiming to improve efficacy after interim data showed the lower dose did not meet expansion criteria in the FIDES-02 trial [4].
- **Q: How should hyperphosphatemia be managed as an on-target adverse event?**
  - **A:** Hyperphosphatemia is a pharmacodynamic marker of FGFR inhibition. It should be monitored and managed per pre-defined criteria, which may include dietary counseling, phosphate binders, and dose modification if severe [3].
- **Q: What are the potential mechanisms of acquired resistance to derazantinib?**
  - **A:** Resistance can occur via on-target mutations in the **FGFR2 kinase domain** or off-target alterations that reactivate the MAPK pathway, such as new mutations in **KRAS, NRAS, or BRAF** [5]. Combination strategies with MEK inhibitors are under investigation to overcome this [5].

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## References

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